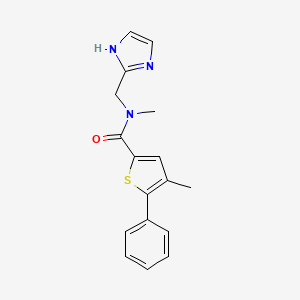![molecular formula C17H19NO5S B5420612 5-[(isopropylamino)sulfonyl]-4'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5420612.png)
5-[(isopropylamino)sulfonyl]-4'-methoxybiphenyl-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(isopropylamino)sulfonyl]-4’-methoxybiphenyl-3-carboxylic acid” is a complex organic molecule. It contains several functional groups including an isopropylamino group, a sulfonyl group, a methoxy group, and a carboxylic acid group. These functional groups suggest that the compound may have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or computational modeling, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The sulfonyl and carboxylic acid groups are both quite reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonyl and carboxylic acid would likely make the compound soluble in polar solvents .Mecanismo De Acción
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-(propan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11(2)18-24(21,22)16-9-13(8-14(10-16)17(19)20)12-4-6-15(23-3)7-5-12/h4-11,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORVOJLDGLBQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-methyl-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5420538.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5420539.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5420548.png)
![4'-fluoro-3'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5420550.png)

![2-[2-(2-hydroxy-5-methoxy-3-nitrophenyl)vinyl]-4-quinolinol](/img/structure/B5420561.png)
![6-methyl-1-[(5-methyl-2-furyl)methylene]furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5420571.png)
![2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B5420579.png)
![1-[1-({6-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5420584.png)
![4-[2-(2,4-cyclohexadien-1-yl)vinyl]aniline](/img/structure/B5420586.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5420609.png)
![1-[(2-chlorophenoxy)acetyl]-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5420611.png)